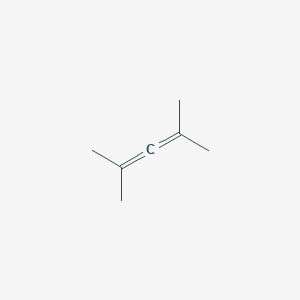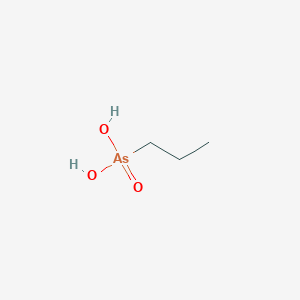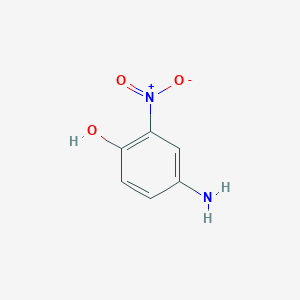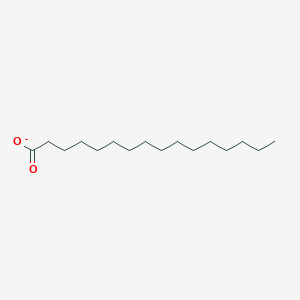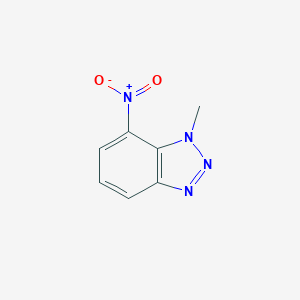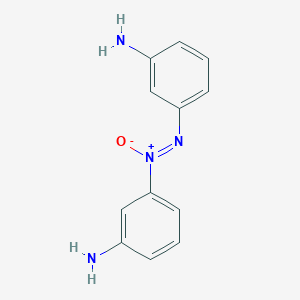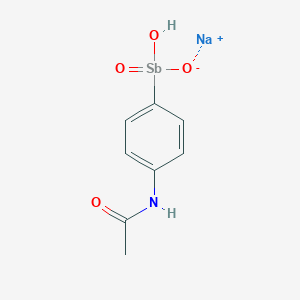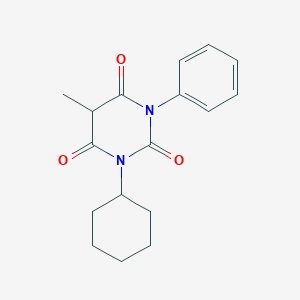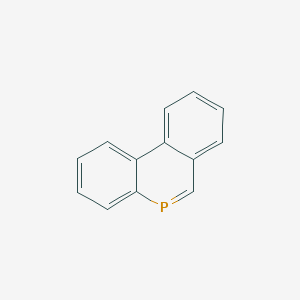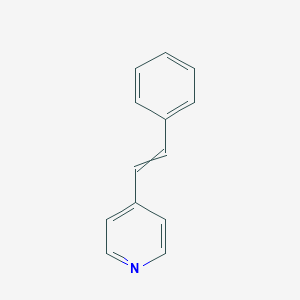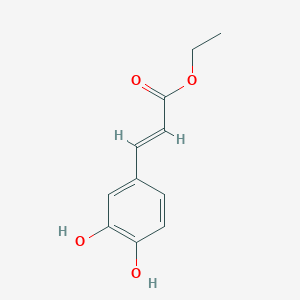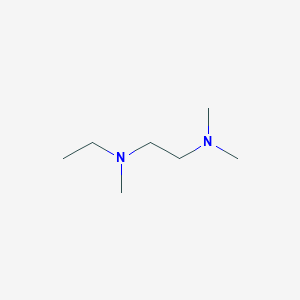
2-(N-Ethylmethylamino)ethyldimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Ethylmethylamino)ethyldimethylamine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a tertiary amine that is structurally related to other amine compounds, such as dimethylaminoethanol and N,N-dimethyltryptamine.
Mécanisme D'action
The mechanism of action of 2-(N-Ethylmethylamino)ethyldimethylamine is not fully understood, but it is believed to act as a cholinergic agonist, meaning that it activates cholinergic receptors in the brain. This activation can lead to increased levels of acetylcholine, a neurotransmitter that is involved in memory and learning processes.
Biochemical and Physiological Effects:
2-(N-Ethylmethylamino)ethyldimethylamine has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase acetylcholine levels in the brain, improve memory and learning, and have antidepressant effects. It has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage or death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(N-Ethylmethylamino)ethyldimethylamine in lab experiments include its potential as a drug target for the treatment of neurological disorders and its neuroprotective effects. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a drug target. Additionally, its toxicity and potential side effects are not well known, and caution should be taken when using it in lab experiments.
Orientations Futures
There are several future directions for research on 2-(N-Ethylmethylamino)ethyldimethylamine. One direction is to further investigate its mechanism of action and how it interacts with cholinergic receptors in the brain. Another direction is to study its potential as a drug target for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to understand its toxicity and potential side effects, as well as its potential for use in human clinical trials.
Méthodes De Synthèse
2-(N-Ethylmethylamino)ethyldimethylamine can be synthesized through a simple reaction between N-ethyl-N-methyl-2-chloroethanamine and dimethylamine in the presence of a base, such as sodium hydroxide. The reaction produces 2-(N-Ethylmethylamino)ethyldimethylamine as a yellow oil, which can be purified through distillation or column chromatography.
Applications De Recherche Scientifique
2-(N-Ethylmethylamino)ethyldimethylamine is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It has been studied for its potential as a neurotransmitter, as it is structurally similar to other neurotransmitters, such as acetylcholine and serotonin. It has also been studied for its potential as a drug target for the treatment of various neurological disorders, such as Alzheimer's disease and depression.
Propriétés
Numéro CAS |
106-64-9 |
|---|---|
Formule moléculaire |
C7H18N2 |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
N'-ethyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-5-9(4)7-6-8(2)3/h5-7H2,1-4H3 |
Clé InChI |
ZOBHKNDSXINZGQ-UHFFFAOYSA-N |
SMILES |
CCN(C)CCN(C)C |
SMILES canonique |
CCN(C)CCN(C)C |
Autres numéros CAS |
106-64-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



